

Cross-species comparison of Hemopressin activity (rat vs. mouse)

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Compound of Interest

Compound Name: Hemopressin(rat)

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A Comparative Analysis of Hemopressin Activity in Rats and Mice

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of hemopressin in two common preclinical models: the rat and the mouse. Hemopressin, a peptide fragment derived from the α -chain of hemoglobin, has garnered significant interest for its role as a modulator of the endocannabinoid system. Understanding its species-specific effects is crucial for the accurate interpretation of experimental data and the advancement of its therapeutic potential.

Notably, the amino acid sequence of hemopressin differs slightly between the two species:

- Rat Hemopressin: Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (PVNFKFLSH)
- Mouse Hemopressin: Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His (PVNFKLLSH)[1]

This guide synthesizes key experimental findings on hemopressin's effects on feeding behavior and blood pressure, providing detailed methodologies and quantitative data to facilitate cross-species comparison.

Data Presentation: Quantitative Comparison

Table 1: Effects of Hemopressin on Food Intake

Species	Administration Route	Dose	Outcome	Reference
Mouse	Intracerebroventricular (i.c.v.)	10 nmol/animal	Significant decrease in night-time food intake at 1, 2, and 4 hours post-injection.[2]	Dodd et al., 2010
Intraperitoneal (i.p.)	500 nmol/kg	Significant decrease in nocturnal food intake at 2 hours post-injection.	Dodd et al., 2010	
Rat	Intracerebroventricular (i.c.v.)	10 nmol/animal	Rapid and significant decrease in night-time food intake.[2]	Dodd et al., 2010
Intraperitoneal (i.p.)	0.06 mg/kg	Blocked CB1 agonist-induced hyperphagia.[2]	Dodd et al., 2010	

Table 2: Effects of Hemopressin on Blood Pressure

Species	Administration Route	Dose Range	Outcome	Reference
Mouse	Intravenous (i.v.) or Intra-arterial (i.a.)	10-100 nmol/kg	Induced transient hypotension.[2]	Blais et al., 2005
Rat	Intravenous (i.v.) or Intra-arterial (i.a.)	10-100 nmol/kg	Induced transient hypotension.[2]	Blais et al., 2005

Experimental Protocols

Assessment of Hemopressin on Food Intake (Dodd et al., 2010)

- Animal Models:
 - Male outbred mice for general feeding studies.[\[2\]](#)
 - Male rats for comparative feeding studies.[\[2\]](#)
 - CB1 receptor null mutant male mice (CB1^{-/-}) and wild-type (CB1^{+/+}) littermates to confirm the mechanism of action.
 - Obese (ob/ob) male mice to assess effects in a model of metabolic disorder.
- Drug Administration:
 - Intracerebroventricular (i.c.v.) Injection: Animals were stereotactically implanted with a guide cannula into the right lateral ventricle. Hemopressin or vehicle was injected in a small volume (e.g., 1 μ L for mice).
 - Intraperitoneal (i.p.) Injection: Hemopressin or vehicle was administered systemically at the specified doses.
- Procedure:
 - Animals were singly housed and habituated to the experimental conditions.
 - For nocturnal feeding studies, injections were administered shortly before the dark phase, and pre-weighed chow was provided.
 - Food intake was measured at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
 - To assess the behavioral satiety sequence, mice were fasted overnight, injected with hemopressin or vehicle, and then presented with food. Their behavior (feeding, grooming,

resting, etc.) was observed and recorded to ensure the reduction in food intake was not due to adverse effects like nausea or sedation.

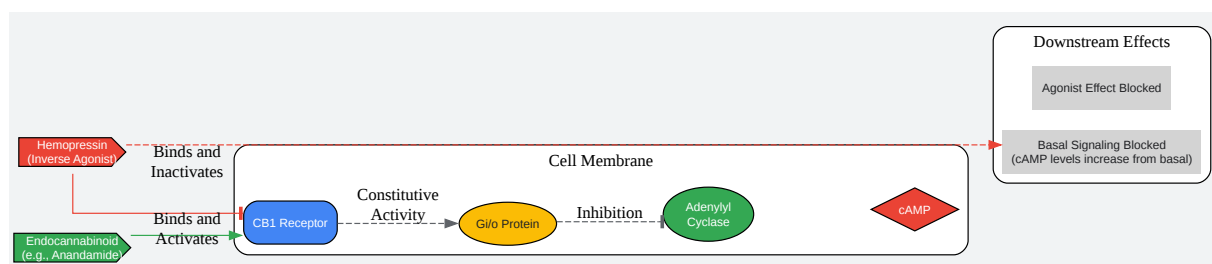
- Mechanism of Action Study: The anorectic effect of hemopressin was tested in CB1 knockout mice to demonstrate that its effect is mediated by the CB1 receptor.

Assessment of Hemopressin on Blood Pressure (Blais et al., 2005)

- Animal Models:
 - Anesthetized male Wistar rats.[2]
 - Anesthetized male mice.[2]
- Drug Administration:
 - Intravenous (i.v.) or Intra-arterial (i.a.) Injection: Hemopressin was administered as a bolus injection.
- Procedure:
 - Animals were anesthetized (specific anesthetic not detailed in the abstract).
 - A catheter was inserted into an artery (e.g., carotid or femoral artery) for direct blood pressure measurement.
 - A stable baseline blood pressure was recorded.
 - Hemopressin was administered intravenously or intra-arterially at doses ranging from 10-100 nmol/kg.[2]
 - Mean arterial pressure was continuously monitored to determine the magnitude and duration of the hypotensive response.
 - The hypotensive effects were compared to those induced by bradykinin on an equimolar basis.[2]

Mandatory Visualizations

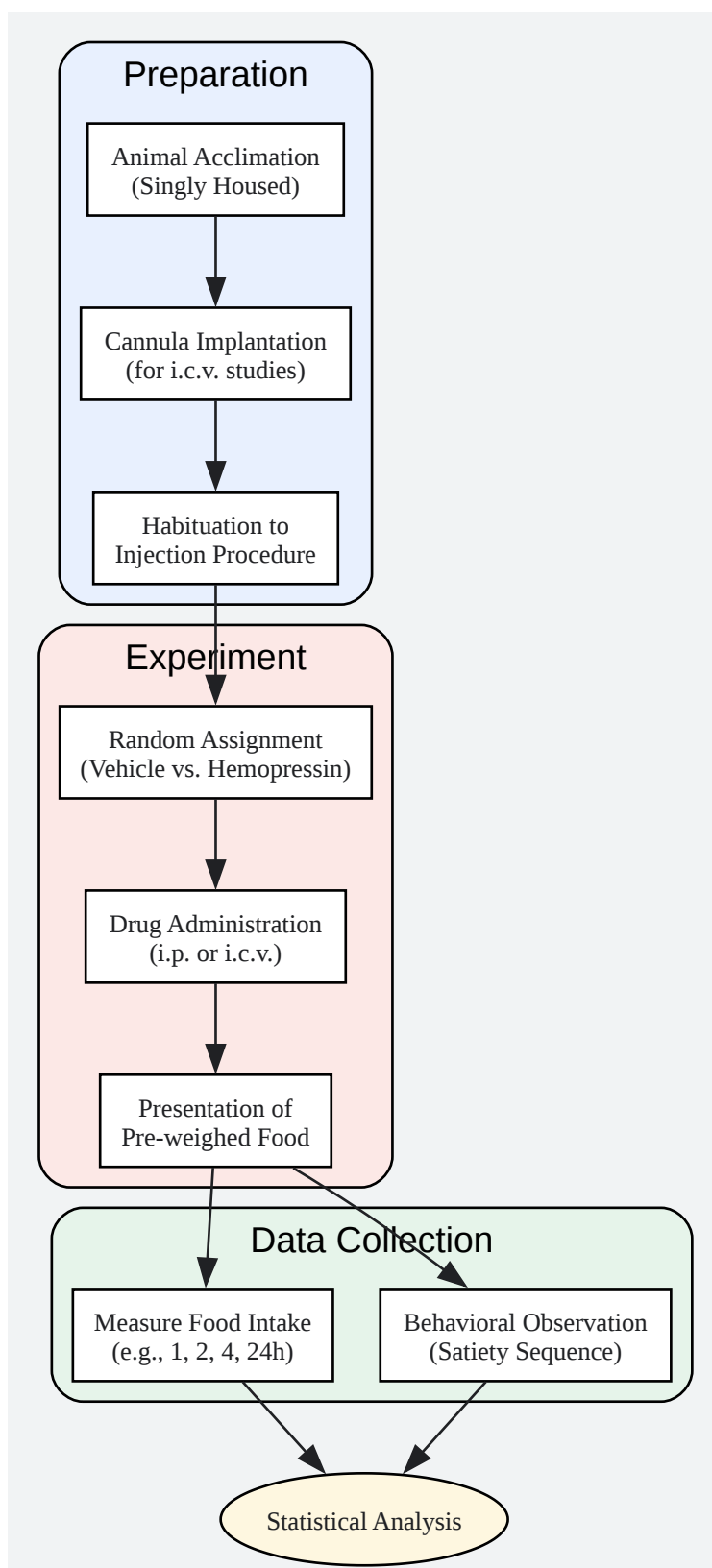
Signaling Pathway of Hemopressin



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Caption: Hemopressin acts as an inverse agonist at the CB1 receptor.

Experimental Workflow for Food Intake Studies



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Caption: General workflow for in vivo rodent feeding behavior studies.

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References

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